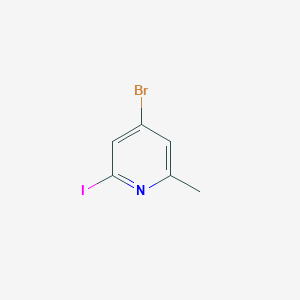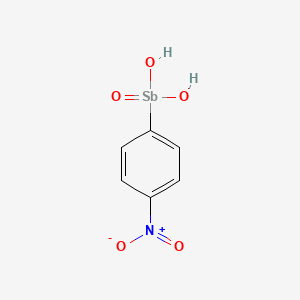
(4-Nitrophenyl)stibonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Nitrophenyl)stibonic acid is an organometallic compound that contains a nitrophenyl group attached to an antimony atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)stibonic acid typically involves the reaction of 4-nitrophenyl derivatives with antimony compounds. One common method is the reaction of 4-nitrophenyl chloroformate with antimony trichloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(4-Nitrophenyl)stibonic acid undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, where the antimony atom is oxidized to higher oxidation states.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in aqueous or alcoholic solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products Formed
Reduction: 4-Aminophenylstibonic acid.
Substitution: Various substituted phenylstibonic acids depending on the nucleophile used.
Oxidation: Higher oxidation state antimony compounds.
Aplicaciones Científicas De Investigación
(4-Nitrophenyl)stibonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis. It serves as a precursor for the synthesis of other organometallic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (4-Nitrophenyl)stibonic acid involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can undergo reduction or substitution reactions, leading to the formation of active intermediates that interact with biological molecules. The antimony atom can also participate in coordination chemistry, forming complexes with metal ions or other ligands, which can modulate its activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenol: A related compound with a nitro group attached to a phenol ring. It is commonly used as a pH indicator and in the synthesis of other chemicals.
4-Nitrophenyl chloroformate: Used as a reagent in organic synthesis, particularly in the formation of carbamates and esters.
4-Nitrophenyl acetate: Utilized in enzymatic assays to measure the activity of esterases.
Uniqueness
(4-Nitrophenyl)stibonic acid is unique due to the presence of the antimony atom, which imparts distinct chemical properties and reactivity compared to other nitrophenyl compounds. Its ability to form coordination complexes and participate in redox reactions makes it valuable in various applications, particularly in catalysis and material science.
Propiedades
Número CAS |
10247-92-4 |
|---|---|
Fórmula molecular |
C6H6NO5Sb |
Peso molecular |
293.88 g/mol |
Nombre IUPAC |
(4-nitrophenyl)stibonic acid |
InChI |
InChI=1S/C6H4NO2.2H2O.O.Sb/c8-7(9)6-4-2-1-3-5-6;;;;/h2-5H;2*1H2;;/q;;;;+2/p-2 |
Clave InChI |
GWDGRWOLKMLOEZ-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])[Sb](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


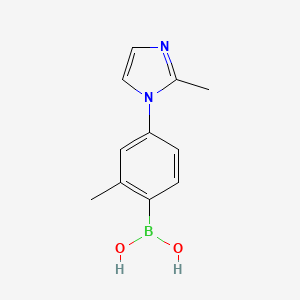

![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrate;hydrobromide](/img/structure/B14078507.png)
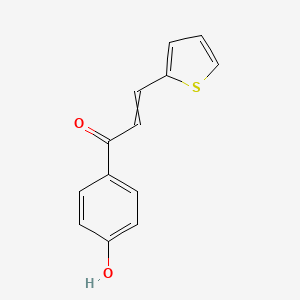
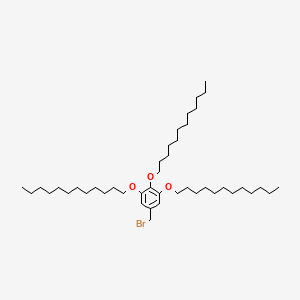
![1-(2,5-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078537.png)
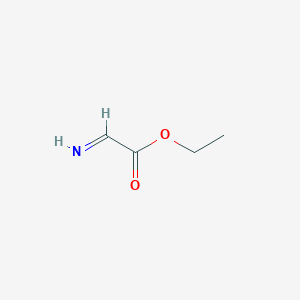


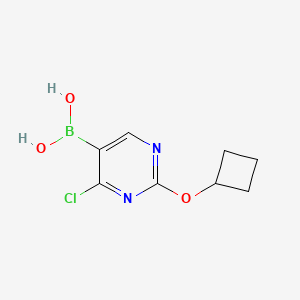
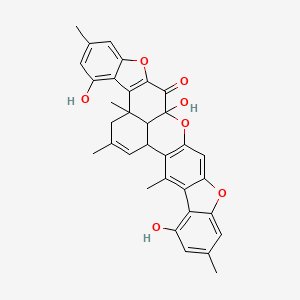

![2-(Furan-2-ylmethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078579.png)
